1,4-Naphthoquinone, 2,3-diiodo-
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Overview
Description
1,4-Naphthoquinone, 2,3-diiodo- is a derivative of 1,4-naphthoquinone, a natural organic compound derived from naphthalene. The compound is characterized by the presence of two iodine atoms at the 2 and 3 positions of the naphthoquinone ring. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-naphthoquinone, 2,3-diiodo- typically involves the iodination of 1,4-naphthoquinone. One common method is the reaction of 1,4-naphthoquinone with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions .
Industrial Production Methods
While specific industrial production methods for 1,4-naphthoquinone, 2,3-diiodo- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthoquinone, 2,3-diiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines, thiols, or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinone derivatives, hydroquinones, and other functionalized compounds. These products often exhibit distinct chemical and biological properties .
Scientific Research Applications
1,4-Naphthoquinone, 2,3-diiodo- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-naphthoquinone, 2,3-diiodo- involves its ability to undergo redox cycling and generate reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to cell death. The compound also interacts with various molecular targets, including enzymes involved in redox regulation and signaling pathways . This dual mechanism of action contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound, which lacks the iodine substituents.
2,3-Dichloro-1,4-naphthoquinone: A similar compound with chlorine atoms instead of iodine.
2,3-Dibromo-1,4-naphthoquinone: Another halogenated derivative with bromine atoms.
Uniqueness
1,4-Naphthoquinone, 2,3-diiodo- is unique due to the presence of iodine atoms, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and biological activity, making it a valuable tool in various research applications .
Properties
CAS No. |
13148-47-5 |
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Molecular Formula |
C10H4I2O2 |
Molecular Weight |
409.95 g/mol |
IUPAC Name |
2,3-diiodonaphthalene-1,4-dione |
InChI |
InChI=1S/C10H4I2O2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H |
InChI Key |
JYHMIJMMZKBNPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)I)I |
Origin of Product |
United States |
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